[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methoxynaphthyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine . The next step involves the sulfonylation of the dimethylaminopropylamine with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and polymers.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
Uniqueness
This makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(2)12-6-11-17-22(19,20)16-10-9-15(21-3)13-7-4-5-8-14(13)16/h4-5,7-10,17H,6,11-12H2,1-3H3 |
InChI Key |
HUGMICPTCAOHMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.